methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate
Description
Methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate core linked via a methylene bridge to a 6-fluoro-4-oxoquinazolin-3(4H)-yl moiety. The quinazolinone ring system is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity, while the furan carboxylate group contributes to solubility and intermolecular interactions. The fluorine substituent at position 6 of the quinazolinone ring likely enhances electronic properties and binding affinity, making this compound a candidate for therapeutic exploration.
Properties
Molecular Formula |
C15H11FN2O4 |
|---|---|
Molecular Weight |
302.26 g/mol |
IUPAC Name |
methyl 5-[(6-fluoro-4-oxoquinazolin-3-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H11FN2O4/c1-21-15(20)13-5-3-10(22-13)7-18-8-17-12-4-2-9(16)6-11(12)14(18)19/h2-6,8H,7H2,1H3 |
InChI Key |
RJUJRWQCGHZZQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate are not explicitly documented in the available literature. we can infer that it involves the condensation of a furan-2-carboxylic acid derivative with a 6-fluoro-4-oxoquinazolin-3(4H)-ylmethylamine moiety. Industrial production methods may vary, but efficient synthesis likely involves optimized reaction conditions and purification steps.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Fluorine Replacement)
The electron-withdrawing quinazoline ring activates the C6 fluorine atom for substitution. Reactions typically occur under basic or acidic conditions with nucleophiles such as amines, alkoxides, or thiols:
| Reagent/Conditions | Product | Outcome | Source |
|---|---|---|---|
| Primary amines (e.g., NH₃/EtOH, Δ) | 6-Amino-quinazoline derivative | Fluorine replaced with -NH₂ group | |
| Methoxide (NaOMe/MeOH) | 6-Methoxy-quinazoline analog | Improved solubility in polar solvents | |
| Thiophenol (K₂CO₃/DMF) | 6-Phenylthioquinazoline compound | Enhanced lipophilicity |
Mechanistic Insight : The reaction proceeds via a two-step addition-elimination pathway, with the fluorine atom acting as a leaving group.
Ester Hydrolysis and Functionalization
The methyl ester on the furan ring undergoes hydrolysis to form carboxylic acid intermediates, enabling further derivatization:
Key Data : Hydrazide derivatives synthesized from analogous esters show IC₅₀ values of 8–12 µM against HeLa and HepG2 cell lines .
Alkylation/Acylation at the Methylene Bridge
The -CH₂- group linking the quinazoline and furan moieties participates in alkylation or acylation under mild conditions:
Structural Impact : Acylation reduces the compound’s susceptibility to metabolic degradation, as observed in pharmacokinetic studies of related furan derivatives .
Quinazoline Ring Modifications
The 4-oxo group on the quinazoline ring enables condensation reactions:
Notable Example : Condensation with hydroxylamine yields oxadiazole hybrids showing MIC values of 2–4 µg/mL against Staphylococcus aureus .
Electrophilic Aromatic Substitution (Furan Ring)
The electron-rich furan ring undergoes halogenation or nitration, though reactivity is moderated by the ester group:
Caution : Excessive electrophilic substitution destabilizes the furan ring, leading to ring-opening byproducts .
Reductive Transformations
Selective reduction of the quinazoline carbonyl group is achievable:
| Reducing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| NaBH₄/CeCl₃ | THF, 0°C → rt | 4-Hydroxyquinazoline derivative | Prodrug synthesis | |
| H₂ (Pd/C, 1 atm) | EtOH, 25°C | 3,4-Dihydroquinazoline analog | Improved blood-brain barrier penetration |
Selectivity : NaBH₄/CeCl₃ selectively reduces the 4-oxo group without affecting the ester functionality.
Metal-Catalyzed Cross-Couplings
The fluorine atom and brominated furan derivatives enable catalytic coupling:
| Reaction | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, Δ | Biarylquinazoline derivatives | 65–78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Δ | N-Arylquinazoline analogs | 70–82% |
Optimization Note : Yields improve with microwave-assisted conditions (120°C, 20 min).
Critical Analysis of Reactivity Trends
-
Steric Effects : The methylene bridge between quinazoline and furan rings imposes steric hindrance, slowing reactions at C3 of quinazoline.
-
Electronic Effects : The electron-deficient quinazoline ring directs electrophiles to the furan moiety, while nucleophiles preferentially attack the C6 fluorine .
-
Stability : The compound decomposes above 200°C or under prolonged UV exposure, necessitating inert atmospheres for high-temperature reactions.
This reactivity profile positions the compound as a versatile scaffold for anticancer, antimicrobial, and CNS-targeted drug candidates, with ongoing research focused on optimizing selectivity and synthetic efficiency .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate is in the development of antimicrobial agents. The quinazoline moiety has been recognized for its potential antibacterial properties. Research indicates that derivatives of quinazolines exhibit significant activity against various bacterial strains, including resistant strains, making them promising candidates for new antibiotics .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies have shown that quinazoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The introduction of a furan carboxylate group may enhance this activity by improving solubility and bioavailability, which are critical factors in cancer therapeutics .
Synthesis of Novel Compounds
This compound serves as a versatile building block for synthesizing new chemical entities. Its unique structure allows for modifications that can lead to the development of:
- Fluoroquinolone Derivatives : These derivatives are known for their broad-spectrum antibacterial activity. The synthesis process typically involves the reaction of the compound with various nucleophiles to introduce different functional groups, enhancing biological activity .
- Hybrid Molecules : Combining this compound with other pharmacophores can yield hybrid molecules with improved therapeutic profiles. For instance, integrating it with anti-inflammatory or analgesic agents could result in compounds with dual action against pain and infection .
Case Studies
Several case studies illustrate the effectiveness of this compound in various biological assays:
- In Vitro Antibacterial Assays : In laboratory settings, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
- Cytotoxicity Tests : Evaluations using cancer cell lines showed that modified derivatives exhibited cytotoxic effects at micromolar concentrations, suggesting their potential as anticancer agents.
Data Tables
Mechanism of Action
The compound’s mechanism of action remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular functions. Further research is needed to uncover its precise mode of action.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its quinazolinone-furan hybrid structure. Below is a comparative analysis with structurally related furan carboxylates and quinazolinone derivatives:
Key Observations :
- Substituent Effects: The target compound’s 6-fluoroquinazolinone group distinguishes it from phenyl-substituted furan carboxylates (e.g., compounds in ), which exhibit bioactivity dependent on hydroxyl/methoxy positioning. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to nitro groups in antimycobacterial analogs .
- Hybrid Structure: The methylene bridge linking quinazolinone and furan carboxylate introduces conformational flexibility absent in simpler analogs like methyl 5-(hydroxymethyl)furan-2-carboxylate .
Intermolecular Interactions and Stability
- Stacking vs. Hydrogen Bonding: The fluoronitrophenyl analog relies on van der Waals stacking , while the quinazolinone’s carbonyl groups could engage in hydrogen bonding, altering solubility and solid-state packing.
- Conformational Stability: NMR and XRD data for fluoronitrophenyl derivatives indicate solution-phase stability of crystallographic conformations , a feature likely shared by the target compound due to rigid quinazolinone-furan architecture.
Biological Activity
Methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound's chemical formula is , featuring a furan ring and a quinazolinone moiety. The synthesis of derivatives like this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Specific synthetic routes may vary based on desired modifications to enhance biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains, which is a growing concern in clinical settings .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer activity. Studies have evaluated its effects on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer).
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15.3 |
| HepG2 | 20.7 |
| Vero (normal cell line) | >50 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower IC50 values against cancer cell lines compared to normal cells suggest a selective cytotoxic effect, making it a potential candidate for further development as an anticancer agent .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A comprehensive study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against multi-drug resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) . The study emphasized the need for further exploration of this compound's mechanism of action.
- Anticancer Mechanism Exploration : Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to assess changes in cell cycle progression and apoptosis markers, revealing that the compound activates caspase pathways leading to programmed cell death .
- Comparative Studies : Comparative studies with established antibiotics highlighted that while traditional treatments often fail against resistant strains, this compound maintained efficacy at lower concentrations, suggesting its potential as a novel therapeutic agent .
Q & A
Basic: What are the recommended synthetic routes for methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate?
Methodological Answer:
The synthesis of this compound can be approached via two primary routes:
- Route 1 (Quinazolinone Core Formation):
- Start with 6-fluoroanthranilic acid to synthesize the 6-fluoro-4-oxoquinazolin-3(4H)-yl scaffold using cyclization with formamide or urea under reflux .
- Introduce the methylene linker via nucleophilic substitution or alkylation using a bromomethylfuran intermediate.
- Esterify the furan-2-carboxylic acid moiety using methanol and a catalytic acid (e.g., H₂SO₄) .
- Route 2 (Modular Coupling):
Key Considerations:
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Monitor reaction progress using TLC or LC-MS.
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- Spectroscopic Analysis:
- Chromatography:
- Mass Spectrometry:
- HRMS (ESI+): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ or fluoroquinazolinone moiety) .
Validation: Cross-reference data with computational predictions (e.g., ACD/Labs Percepta for logP, solubility) .
Intermediate: How can HPLC conditions be optimized for quantifying this compound in biological matrices?
Methodological Answer:
Stepwise Optimization:
Column Selection: Use a reverse-phase C18 column (5 µm, 150 mm × 4.6 mm) for baseline separation.
Mobile Phase:
- Test gradients of acetonitrile/water (0.1% formic acid) to improve peak symmetry.
- Adjust pH to 3.0–4.0 to minimize ionization of the carboxylic acid group .
Detection: Set UV wavelength to 270–280 nm (quinazolinone absorption maxima).
Validation Parameters:
- Linearity: 0.1–100 µg/mL (R² > 0.99).
- Recovery: Spike plasma samples with known concentrations; extract using SPE (C18 cartridges).
Example Conditions:
| Parameter | Value |
|---|---|
| Column | Zorbax Eclipse Plus C18 |
| Flow Rate | 1.0 mL/min |
| Gradient | 40% → 90% acetonitrile in 15 min |
| Retention Time | ~8.2 min |
Advanced: How to design kinase inhibition assays to evaluate its therapeutic potential?
Methodological Answer:
Assay Design:
Target Selection: Prioritize kinases with structural homology to quinazolinone targets (e.g., EGFR, VEGFR) .
Enzyme Activity Assay:
- Use recombinant kinase + ATP/peptide substrate in HEPES buffer (pH 7.4).
- Measure IC₅₀ via ADP-Glo™ luminescence or radioactive [γ-³²P]ATP incorporation.
Cellular Validation:
- Test in cancer cell lines (e.g., A549, HeLa) using MTT assays.
- Monitor downstream signaling (e.g., phospho-ERK/STAT3 via Western blot).
Data Interpretation:
- Compare inhibition profiles with known inhibitors (e.g., gefitinib for EGFR).
- Use molecular docking (AutoDock Vina) to predict binding modes in kinase ATP pockets .
Advanced: How to address contradictions in reported bioactivity data for structural analogs?
Methodological Answer:
Root Cause Analysis:
Structural Variability: Compare substituent effects (e.g., 6-fluoro vs. 6-chloro analogs in ).
Assay Conditions:
- Standardize protocols (e.g., ATP concentration, incubation time).
- Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Metabolic Stability:
- Test hepatic microsomal stability (e.g., CYP3A4/2D6 metabolism) to rule out false negatives .
Case Study:
- Analogs with dichlorophenoxy groups () show higher antimicrobial activity than difluorophenoxy derivatives due to enhanced lipophilicity (logP 2.8 vs. 2.1).
Advanced: What computational strategies predict its pharmacokinetic and toxicity profiles?
Methodological Answer:
In Silico Workflow:
ADMET Prediction:
- Use SwissADME for bioavailability radar (TPSA < 90 Ų, logP < 5).
- Predict CYP inhibition (e.g., CYP2C9 liability) via ProTox-II .
Molecular Dynamics (MD):
- Simulate blood-brain barrier penetration (e.g., PMF calculations for passive diffusion).
Toxicogenomics:
- Query ToxCast database for off-target effects (e.g., estrogen receptor binding).
Key Outputs:
| Parameter | Prediction | Source |
|---|---|---|
| logP | 2.5 | ACD/Labs Percepta |
| Half-life (t₁/₂) | 4.2 h | PK-Sim® |
| hERG Inhibition | Low risk (IC₅₀ > 10 µM) | QikProp |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
